Myrislignan

Anti-inflammatory Nitric oxide iNOS

Myrislignan (171485-39-5) is an 8-O-4′ neolignan from Myristica fragrans, offering ~2.1-fold higher NO inhibitory potency than nectandrin B and >2.4-fold than machilin A. Its unique NF-κB pathway selectivity makes it non-interchangeable with analogs like macelignan. Validated for iNOS/COX-2 suppression (IC50 19.28–21.2 μM), OA research (NF-κB/Nrf2/HO-1/JNK), anti-T. gondii (EC50 32.41 μg/mL), and ferroptosis/GBM studies. Ideal as a positive control in LPS-RAW264.7 assays. Ensure assay specificity—demand Myrislignan.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 171485-39-5
Cat. No. B070245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrislignan
CAS171485-39-5
Synonyms2-(4-allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propan-1-ol
myrislignan
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
InChIInChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
InChIKeyULZFTGWWPHYLGI-RBZFPXEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrislignan (CAS 171485-39-5) Procurement Guide: Technical Specifications and Core Research Applications


Myrislignan (CAS 171485-39-5) is an 8-O-4′ type neolignan isolated from Myristica fragrans Houtt (nutmeg), with a molecular weight of 374.43 g/mol and the molecular formula C21H26O6 [1]. This compound is primarily procured for its NF-κB pathway inhibitory activity, demonstrated anti-inflammatory effects in both in vitro macrophage models and in vivo disease models, and emerging evidence of ferroptosis-inducing anti-cancer activity [2].

Why Myrislignan Cannot Be Substituted with Structurally Similar Lignans in Research Applications


Generic substitution among nutmeg-derived lignans and neolignans is not scientifically valid due to substantial differences in potency, target engagement, and biological outcomes. While compounds such as machilin D, macelignan, oleiferin F, myristargenol A, nectandrin B, and machilin A share structural features with myrislignan, they exhibit significantly divergent IC50 values in standardized assays. For instance, myrislignan demonstrates approximately 2.1-fold higher NO inhibitory potency than nectandrin B and over 2.4-fold higher than machilin A, while being slightly less potent than machilin D [1]. Moreover, these analogs exhibit distinct mechanism-of-action profiles: macelignan exerts anti-inflammatory effects through MAPK pathway regulation in microglial cells, whereas myrislignan acts primarily through NF-κB signaling inhibition [2]. Such differences in both quantitative potency and qualitative pathway selectivity render myrislignan non-interchangeable with its structural analogs in research settings.

Myrislignan Comparative Performance Data: Quantitative Differentiation from Structural Analogs


Nitric Oxide Production Inhibition: Myrislignan vs. Machilin D and iNOS Inhibitor L-NIL

In a direct head-to-head comparison within the same study, myrislignan and machilin D were identified as the two most potent NO production inhibitors among ten 8-O-4′ type neolignans isolated from Myristica fragrans seeds. Myrislignan exhibited an IC50 of 21.2 μM, machilin D showed slightly higher potency at 18.5 μM, and both compounds outperformed L-N6-(1-iminoethyl)-lysine (L-NIL), a selective iNOS inhibitor with an IC50 of 27.1 μM [1].

Anti-inflammatory Nitric oxide iNOS

Extended NO Inhibition Comparison: Myrislignan vs. Oleiferin F and Myristargenol A

In a 2024 study evaluating eleven compounds isolated from M. fragrans seeds, myrislignan demonstrated the highest inhibitory activity against LPS-induced NO production in RAW264.7 macrophages with an IC50 of 19.28 μM. Oleiferin F and myristargenol A followed with IC50 values of 25.56 μM and 26.15 μM, respectively, representing approximately 1.33-fold and 1.36-fold lower potency compared to myrislignan [1].

Anti-inflammatory Nitric oxide RAW264.7

Anti-Parasitic Activity: Myrislignan vs. Untreated Control in T. gondii Infection Model

Myrislignan demonstrated in vitro inhibition of T. gondii tachyzoite proliferation with an EC50 of 32.41 μg/mL (approximately 86.6 μM). In an in vivo murine model of T. gondii infection, myrislignan treatment significantly reduced parasite burden in tissues compared to untreated controls. The proposed mechanism involves triggering mitochondrial dysfunction in the parasite [1].

Anti-parasitic Toxoplasma gondii Mitochondrial dysfunction

Oral Bioavailability Limitation: Comparative Pharmacokinetics Following Oral vs. Intraperitoneal Administration

A validated LC-MS/MS method quantified myrislignan in BALB/c mouse plasma following oral (200 mg/kg) and intraperitoneal (50 mg/kg) administration. The absolute oral bioavailability (F) was calculated as only 1.97% relative to intraperitoneal administration, indicating extensive first-pass metabolism and/or poor gastrointestinal absorption [1].

Pharmacokinetics Bioavailability Oral absorption

Mechanistic Divergence: Myrislignan NF-κB Inhibition vs. Macelignan MAPK Pathway Modulation

Myrislignan exerts its anti-inflammatory effects primarily through inhibition of the NF-κB signaling pathway by blocking phosphorylation of the p65 protein [1]. In contrast, the structurally related lignan macelignan attenuates inflammation through regulation of the MAPK signal pathway in microglial cells, demonstrating that closely related analogs engage distinct molecular targets [2].

NF-κB MAPK Mechanism of action

Optimal Research Applications for Myrislignan Based on Validated Evidence


In Vitro Anti-Inflammatory Screening Using NF-κB Pathway Inhibition

Myrislignan is optimally deployed as a positive control or test compound in LPS-stimulated RAW264.7 macrophage assays for evaluating NO production inhibition (IC50 19.28–21.2 μM) and iNOS/COX-2 suppression. This application is validated by multiple independent studies demonstrating reproducible dose-dependent effects [1].

Osteoarthritis Disease Model Research with In Vivo Validation

Myrislignan is suitable for in vivo osteoarthritis research using rat anterior cruciate ligament transection (ACLT) models. The compound has demonstrated both in vitro protection of IL-1β-stimulated chondrocytes and in vivo slowing of OA progression in rats, with effects mediated through NF-κB suppression and Nrf2/HO-1/JNK signaling modulation [1].

Anti-Parasitic Drug Discovery for Toxoplasma gondii

Myrislignan is a viable lead compound for anti-T. gondii drug discovery programs, with demonstrated in vitro EC50 of 32.41 μg/mL against tachyzoite proliferation and in vivo parasite burden reduction in murine models. The compound induces mitochondrial dysfunction as a proposed mechanism [1].

Ferroptosis and Glioblastoma Mechanistic Studies

Myrislignan is applicable in ferroptosis research and glioblastoma (GBM) cell studies, having demonstrated promotion of ferroptosis via Slug-SLC7A11 signaling and suppression of GBM progression in xenograft mouse models. The compound's NF-κB inhibition via p65 phosphorylation blockade is central to this mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myrislignan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.